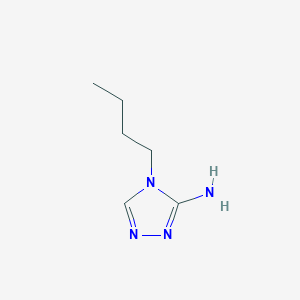

4-Butyl-4H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

4-butyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C6H12N4/c1-2-3-4-10-5-8-9-6(10)7/h5H,2-4H2,1H3,(H2,7,9) |

InChI Key |

FJBSFWQCORJSNO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NN=C1N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Butyl 4h 1,2,4 Triazol 3 Amine and Its Analogs

Strategic Approaches to the 1,2,4-Triazole (B32235) Core Formation

The formation of the 1,2,4-triazole ring is a cornerstone of its chemistry, with several reliable methods developed for its construction. These strategies often rely on the cyclization of linear precursors tailored to yield the desired triazole core.

Cyclization Reactions Utilizing Hydrazonoyl Chlorides and Related Precursors

Hydrazonoyl chlorides are highly effective precursors for the synthesis of 1,2,4-triazoles through [3+2] cycloaddition reactions. In this approach, the hydrazonoyl chloride acts as a three-atom component, reacting with a two-atom component, typically a nitrile, to form the five-membered triazole ring. isres.orgresearchgate.net This method is valued for its regioselectivity and efficiency.

One strategy involves the intermolecular cyclization of hydrazonoyl chlorides with nitriles, a reaction that can be catalyzed by Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) or silver nitrate (B79036) (AgNO₃). researchgate.netnih.gov For instance, the reaction of various hydrazonoyl chlorides with peracylated ribofuranosyl cyanide yields 1,3-diaryl-5-(glycosyl)-1H-1,2,4-triazole C-nucleosides. researchgate.net The process is often carried out in a suitable solvent like refluxing acetonitrile. researchgate.net

Another variation involves the in situ generation of hydrazonoyl chlorides from N,N-dialkylhydrazones. This is achieved through a C-chlorination/nucleophilic addition/cyclization/dealkylation sequence, providing a pathway to multi-substituted N-alkyl-triazoles from hydrazones and nitriles. rsc.org A simple, two-component method for synthesizing 1,3-disubstituted 1,2,4-triazoles utilizes the reaction of hydrazonoyl chlorides with N-methylimidazole. This reaction proceeds via an unusual formal [3+2] cycloaddition followed by C-N bond cleavage, resulting in high yields. isres.org

Table 1: Examples of 1,2,4-Triazole Synthesis via Hydrazonoyl Chlorides

| Hydrazonoyl Chloride Precursor | Reagent | Catalyst/Conditions | Product Type | Reference |

| N-Aryl-C-arylhydrazonoyl chloride | Peracylated ribofuranosyl cyanide | Yb(OTf)₃ or AgNO₃ | 1,3-Diaryl-5-glycosyl-1H-1,2,4-triazole | researchgate.netnih.gov |

| Generated in situ from N,N-dialkylhydrazone | Nitrile | C-chlorination/cyclization | Multi-substituted N-alkyl-1H-1,2,4-triazoles | rsc.org |

| Various hydrazonoyl chlorides | N-Methylimidazole | One-pot, two-component | 1,3-Disubstituted 1,2,4-triazoles | isres.org |

Ring Closure Pathways Involving Amidates and Thiocarbonyl Compounds

The synthesis of the 1,2,4-triazole ring can also be achieved through cyclization pathways involving amidate and thiocarbonyl-containing precursors. Thioureas, in particular, serve as valuable starting materials. A thiophile-promoted synthesis allows for the conversion of 1,3-disubstituted thioureas into aryl-(4-aryl-4H- nih.govnih.govorganic-chemistry.orgtriazol-3-yl)-amines. nih.gov This reaction proceeds through the formation of a carbodiimide (B86325) intermediate, which then undergoes a sequential addition-dehydration reaction with acyl hydrazides to form the triazole ring. nih.gov

Amidine-based routes are also prevalent. For example, 1,3-disubstituted-1,2,4-triazoles can be synthesized by reacting amidines and trialkylamines with a copper(II) catalyst and potassium phosphate (B84403) (K₃PO₄) as a base. nih.gov Another approach uses an I₂-mediated oxidative cyclization of trifluoroacetimidohydrazides, where a common solvent like DMF acts as the carbon source to form the triazole ring. isres.org

Furthermore, a metal- and oxidant-free three-component reaction of amidines, isothiocyanates, and hydrazines provides a direct route to structurally diverse, fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.org This method involves a desulfurization and deamination condensation process. organic-chemistry.org

Multicomponent Reactions for Direct Triazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate chemical diversity.

One notable MCR involves the copper-catalyzed three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts. isres.orgorganic-chemistry.org This method provides regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles through a [3+2] annulation of an in situ formed nitrile ylide with the aryldiazonium salt. organic-chemistry.org

Another powerful MCR enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, aminopyridines, or pyrimidines. acs.orgsci-hub.st The scope of this reaction is broad, though its efficiency can be influenced by the electronic properties of the substituents on the aryl ring, with electron-withdrawing groups often leading to a more efficient reaction. acs.org A metal-free, base-promoted three-component reaction of 1,3-diones, trans-β-nitrostyrenes, and aldehyde hydrazones has also been developed to produce hybrid molecules where 1,2,4-triazoles are linked to various 1,3-diones. rsc.org

Functionalization Strategies for the Amine Moiety and Triazole Ring System

Once the 1,2,4-triazole core is formed, subsequent functionalization of the amine group and the triazole ring itself allows for the synthesis of a wide array of derivatives with tailored properties.

Regioselective N-Alkylation and N-Acylation Protocols

The 1,2,4-triazole ring contains multiple nitrogen atoms that can be alkylated, making regioselectivity a critical challenge. The N-alkylation of unsubstituted 1,2,4-triazoles often yields a mixture of N1- and N4-substituted isomers. chemicalbook.com For instance, alkylation of 1H-1,2,4-triazole with methyl sulfate (B86663) in aqueous sodium hydroxide (B78521) produces a mixture of 1-methyl- and 4-methyl-1,2,4-triazole. nih.govchemicalbook.com However, regioselective alkylation at the N1 position can be achieved by using sodium ethoxide in ethanol (B145695) as the base. chemicalbook.com For C-amino-1,2,4-triazoles, alkylation can be complex, potentially occurring at the N-2, N-4, and the exocyclic amino group. nih.gov The hardness or softness of the alkylating agent can influence the site of attack. nih.gov To achieve selective synthesis of 1,4-disubstituted 3-amino-1,2,4-triazoles, a method involving the quaternization of a 1-substituted 3-acetylamino-1,2,4-triazole precursor followed by deprotection has been developed. nih.gov

N-acylation is another key functionalization strategy. The reaction of 4-amino-1,2,4-triazole (B31798) with acetyl chloride can lead to the formation of N-acyl derivatives. chemmethod.com The acylation of 5-amino-1H- nih.govnih.govorganic-chemistry.orgtriazole can be complex, with the potential for acylation at the exocyclic amino group as well as the N1 and N2 ring nitrogens. acs.org Using neat acetic anhydride (B1165640) can result in a diacetylated product, 1-acetyl-3-(acetylamino)-1H- nih.govnih.govorganic-chemistry.orgtriazole. acs.org

Table 2: Regioselectivity in N-Alkylation of 1,2,4-Triazoles

| Triazole Substrate | Alkylating Agent | Conditions | Major Product(s) | Reference |

| 1H-1,2,4-Triazole | Methyl sulfate | Aqueous NaOH | Mixture of 1-methyl and 4-methyl isomers | nih.govchemicalbook.com |

| 1H-1,2,4-Triazole | Various alkyl halides | Ionic liquid, microwave | 1-Alkyl-1,2,4-triazole (N1 isomer) | researchgate.net |

| S-substituted 1,2,4-triazoles | Dihaloalkanes | K₂CO₃, acetone | N(2) alkylated isomers preferentially formed | nih.gov |

| 1-Substituted 3-amino-1,2,4-triazole | Alkyl halides | Various | Mixture of N-2, N-4, and 3-NH₂ alkylation | nih.gov |

Substitution Reactions on the Triazole Ring: Direct and Directed

The carbon atoms of the 1,2,4-triazole ring are electron-deficient due to their proximity to two electronegative nitrogen atoms. nih.gov This makes them susceptible to nucleophilic substitution reactions under mild conditions. nih.gov

Conversely, electrophilic substitution reactions on the 1,2,4-triazole ring occur exclusively at the nitrogen atoms due to their high electron density. nih.govchemicalbook.com Arylation, a type of substitution, can be performed on the triazole ring. For example, 1-aryl-1H-1,2,4-triazole can be arylated using an aryl halide in the presence of a copper(I) oxide (CuO) catalyst under reflux in pyridine (B92270). nih.gov This demonstrates a method for direct C-H functionalization and the formation of new C-N bonds on the triazole scaffold.

Introduction of Halogen, Alkyl, and Aryl Groups via Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the precise introduction of various functional groups onto the 1,2,4-triazole core. These methods are essential for diversifying the structure of 4-butyl-4H-1,2,4-triazol-3-amine analogs to modulate their properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are prominently used. The Suzuki reaction, for instance, is highly effective for introducing aryl groups. A common strategy involves the synthesis of a halogenated triazole precursor, which then serves as a substrate for coupling. Research has demonstrated the synthesis of 3,5-bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole, a key intermediate. mdpi.comnih.gov This dibrominated compound can be readily prepared and subsequently reacted with a wide range of commercially available arylboronic acids. mdpi.comnih.gov The reaction, typically catalyzed by a palladium complex like Pd(PPh₃)₄, allows for the high-yield synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. mdpi.comnih.gov

The Heck reaction provides a method for C-C bond formation between the halogenated triazole and alkenes, allowing for the introduction of alkenyl substituents. This has been successfully applied to dihalogenated 1,2,4-triazoles, demonstrating that different alkenyl groups can be introduced at the 3- and 5-positions of the triazole ring. researchgate.net While less common for this specific scaffold, other cross-coupling reactions like Negishi (using organozinc reagents) and Stille (using organotin reagents) could theoretically be employed for the introduction of alkyl groups.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction specifically for forming carbon-nitrogen bonds. organic-chemistry.orgnih.gov This method is particularly relevant for the arylation of the amino group on amino-triazoles. However, C-amino-1,2,4-triazoles are known to be challenging substrates due to their multiple nitrogen atoms which can coordinate with the metal catalyst, and the reduced nucleophilicity of the amino group. rsc.org Despite these challenges, specialized catalyst systems using bulky N-heterocyclic carbene (NHC) ligands have been developed to enable the selective arylation of the exocyclic amino group on the triazole ring. rsc.org

Table 1: Cross-Coupling Reactions for Functionalizing the 1,2,4-Triazole Core

| Coupling Reaction | Catalyst/Reagents | Group Introduced | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Arylboronic Acid, Base | Aryl | mdpi.com, nih.gov |

| Heck | Palladium Catalyst, Alkene, Base | Alkenyl | researchgate.net |

| Buchwald-Hartwig | Pd/NHC Catalyst, Aryl Halide, Base | Aryl (on NH₂) | rsc.org |

Catalytic and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to green chemistry principles to improve efficiency, reduce waste, and enhance safety. These approaches are increasingly being applied to the synthesis of this compound and its analogs.

Transition Metal-Catalyzed Syntheses (e.g., Copper-catalyzed)

Transition metals, particularly copper and palladium, are central to many modern methods for constructing the 1,2,4-triazole ring. Copper catalysts are especially noteworthy for their cost-effectiveness and unique reactivity. An efficient catalytic system using a copper catalyst with oxygen (from air) as the oxidant has been developed for synthesizing 1,3-disubstituted 1,2,4-triazoles from amidines. organic-chemistry.orgisres.org This method proceeds through an oxidative functionalization of a C(sp³)-H bond. isres.org

Another copper-catalyzed approach involves the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides. These thiones can subsequently be converted to the corresponding 1,2,4-triazoles through a desulfurization process, offering an alternative route to the core structure. organic-chemistry.org Furthermore, heterogeneous copper(I) complexes supported on materials like MCM-41 have been used to catalyze the cascade addition-oxidative cyclization of nitriles with amidines, providing a recyclable and robust catalytic system. organic-chemistry.org

Organocatalytic and Biocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for triazole synthesis. A notable biomimetic approach utilizes an amine oxidase-inspired catalyst, 1,10-phenanthroline-5,6-dione (B1662461) (a type of o-quinone), to synthesize 1,2,4-triazoles. rsc.org This system, co-catalyzed by a Lewis acid (FeCl₃) and using oxygen as the terminal oxidant, couples primary amines and hydrazines in an atom-economical and environmentally friendly manner, producing only water and ammonia (B1221849) as byproducts. rsc.org The mechanism involves a cascade of primary amine oxidation, transamination, electrocyclization, and dehydrogenation. rsc.org

While direct biocatalytic routes using isolated enzymes for the synthesis of this specific triazole are not widely reported, the development of biomimetic catalysts highlights a move towards harnessing biological principles for chemical synthesis. Such methods avoid the use of toxic heavy metals and often proceed under mild conditions. Additionally, metal-free syntheses using reagents like iodine have been reported to catalyze the formation of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines through an oxidative cascade sequence. organic-chemistry.org

Green Chemistry Principles in 4-Butyl-4H-1,2,4-triamine Synthesis (e.g., solvent-free, microwave-assisted)

The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,4-triazoles to minimize environmental impact. Key strategies include the use of alternative energy sources like microwaves, the elimination of volatile organic solvents, and the use of environmentally benign reagents.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating reactions and improving yields. pnrjournal.com An efficient, straightforward synthesis of 5-substituted 3-amino-1,2,4-triazoles has been developed using the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under controlled microwave conditions in sealed reaction vessels. mdpi.com This method is particularly suitable for volatile starting materials and significantly reduces reaction times compared to conventional heating. mdpi.comnih.gov For example, reactions that take hours with traditional heating can often be completed in minutes under microwave irradiation. nih.gov

Solvent-free (neat) reactions represent another key green chemistry approach. The synthesis of 1,2,4-triazoles has been achieved by reacting N-tosylhydrazonyl chlorides and nitriles under solvent-free conditions. researchgate.net Similarly, some 4-aryl-4H-1,2,4-triazoles can be prepared via a neat reaction between an aniline (B41778) and N,N-dimethylformamide azine dihydrochloride (B599025) at elevated temperatures. researchgate.net Grinding techniques, which involve the mechanical mixing of solid reactants, have also been employed for the solvent-free synthesis of 4-amino-4H-1,2,4-triazole derivatives.

The use of greener solvents and reagents is also a critical aspect. Suzuki cross-coupling reactions for preparing 4-alkyl-diaryl-4H-1,2,4-triazoles have been successfully performed in ionic liquids, which are considered green solvents due to their low vapor pressure and thermal stability. mdpi.comnih.gov Water has also been used as a solvent for Suzuki-Miyaura cross-coupling reactions on triazole scaffolds. Furthermore, using air or molecular oxygen as the oxidant in copper-catalyzed syntheses provides a green alternative to stoichiometric chemical oxidants. nih.govisres.org Electrochemical methods that generate reactive species in situ can also avoid the need for strong, potentially hazardous oxidants. organic-chemistry.org

Table 2: Green Chemistry Approaches in 1,2,4-Triazole Synthesis

| Green Principle | Methodology | Example Reaction | Reference |

|---|---|---|---|

| Alternative Energy | Microwave Irradiation | Condensation of carboxylic acids and aminoguanidine | mdpi.com |

| Solvent-Free | Neat Reaction / Grinding | Reaction of hydrazonyl chlorides and nitriles | researchgate.net |

| Green Solvents | Ionic Liquids / Water | Suzuki cross-coupling reactions | mdpi.com |

| Green Reagents | O₂ (Air) as Oxidant | Copper-catalyzed oxidative cyclization | isres.org, organic-chemistry.org |

| Biomimetic Catalysis | Organocatalysis | Amine oxidase-inspired synthesis from amines/hydrazines | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 4 Butyl 4h 1,2,4 Triazol 3 Amine

Electronic Properties and Aromaticity of the 1,2,4-Triazole (B32235) System

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. wikipedia.orgontosight.ainih.gov All atoms within the triazole ring are sp2 hybridized, and the delocalization of six π-electrons across the ring is responsible for its aromatic character. nih.gov This aromaticity is a key contributor to the stability of the triazole nucleus. ijsr.net The presence of three electronegative nitrogen atoms makes the triazole ring energy-rich. nih.gov

The carbon atoms in the 1H-1,2,4-triazole ring are considered π-deficient due to their attachment to the electronegative nitrogen atoms, making them susceptible to nucleophilic attack under suitable conditions. chemicalbook.com Conversely, the nitrogen atoms possess high electron density, rendering them the primary sites for electrophilic substitution. chemicalbook.com Theoretical studies, such as those employing Density Functional Theory (DFT), are utilized to calculate electronic properties like dipole moment, polarizability, and hyperpolarizability, providing deeper insights into the molecule's reactivity. researchgate.netnih.gov

Prototropic Tautomerism and Isomerization Dynamics

Prototropic tautomerism is a significant characteristic of 1,2,4-triazole systems, influencing their chemical and biological properties. rsc.orgrsc.org Unsubstituted 1,2,4-triazole can exist in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which are in rapid equilibrium. nih.govijsr.netnih.gov Generally, the 1H-tautomer is considered more stable than the 4H-tautomer. ijsr.netresearchgate.net

For substituted 3-amino-1,2,4-triazoles, the situation becomes more complex, with the potential for multiple tautomeric forms, including 3-amino-1H-1,2,4-triazole, 3-amino-2H-1,2,4-triazole, and 3-amino-4H-1,2,4-triazole. ijsr.net The relative stability of these tautomers can be influenced by the nature and position of substituents, as well as the surrounding environment (e.g., gas phase vs. polar solvent). acs.org For instance, in some N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the 5-amino-1H-1,2,4-triazole tautomer is predominant, and this preference is enhanced by electron-withdrawing substituents. rsc.org The study of these tautomeric equilibria often involves techniques like NMR spectroscopy and X-ray crystallography. rsc.orgrsc.org

Nucleophilic and Electrophilic Character of the Triazole Nitrogen Atoms

The nitrogen atoms within the 1,2,4-triazole ring exhibit distinct electronic characteristics that govern their reactivity. Due to high electron density, the nitrogen atoms are the primary sites for electrophilic attack. nih.govchemicalbook.com The parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position in the presence of strong acids. chemicalbook.com

The nucleophilicity of the nitrogen atoms is also a crucial aspect of the triazole's reactivity. The lone pair of electrons on the nitrogen atoms allows them to act as nucleophiles. libretexts.org However, the involvement of a nitrogen's lone pair in the aromatic system can diminish its nucleophilic character. reddit.com The N-unsubstituted nitrogen in 1,2,4-triazoles is acidic, with a pKa of 10.26, and can be deprotonated. wikipedia.org The resulting triazolium ions are also susceptible to nucleophilic attack. chemicalbook.com The specific reactivity of each nitrogen atom can be influenced by the substitution pattern on the triazole ring.

Reactivity of the Exocyclic Amine Group

The exocyclic amine group at the 3-position of 4-Butyl-4H-1,2,4-triazol-3-amine is a key functional group that significantly influences its chemical reactivity. This primary amine contains a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. libretexts.orgyoutube.com This nucleophilicity allows it to participate in a variety of reactions, such as reactions with electrophiles.

The reactivity of the exocyclic amine can be modulated by the electronic effects of the triazole ring. The amine group can participate in reactions such as condensation with aldehydes and ketones to form Schiff bases. mdpi.comresearchgate.netresearchgate.net It can also be involved in reactions with isothiocyanates and other electrophilic reagents to form a diverse range of derivatives. mdpi.com The nucleophilic character of this amine group is fundamental to many of the derivatization pathways of 3-amino-1,2,4-triazoles. rsc.org

Detailed Reaction Mechanism Elucidation for Derivatization Pathways

The derivatization of this compound can proceed through various reaction pathways, leveraging the reactivity of both the triazole ring and the exocyclic amine group.

Kinetic Studies and Reaction Order Determination

While specific kinetic studies on this compound are not extensively detailed in the provided context, the principles of reaction kinetics are crucial for understanding and optimizing its derivatization. For instance, in the synthesis of related 4-alkyl-4H-1,2,4-triazole derivatives via Suzuki cross-coupling, monitoring the reaction progress by techniques like TLC until the starting material is consumed is a practical approach to determine reaction completion. nih.gov The yields of such reactions can be influenced by the nature of the alkyl substituent at the N4 position, with butyl and hexyl groups sometimes resulting in lower yields compared to ethyl or propyl groups. nih.gov Understanding the reaction order would require systematic studies varying the concentrations of reactants and monitoring the reaction rate, which is essential for scaling up synthetic processes.

Identification and Characterization of Reaction Intermediates

The synthesis of 1,2,4-triazole derivatives often involves the formation of key intermediates that can be isolated and characterized. For example, in the synthesis of 4,5-substituted-4H-1,2,4-triazole-3-thiols, 1,4-substituted thiosemicarbazides are formed as initial compounds. mdpi.comnih.gov These intermediates are then cyclized to form the final triazole products. mdpi.comnih.gov

Another common synthetic route involves the formation of acyl amidrazones as intermediates, which then undergo intramolecular cyclization to yield 1,2,4-triazoles. chemicalbook.com In the synthesis of 3-amino-1,2,4-triazoles, a substituted hydrazinecarboximidamide derivative can be a key intermediate. nih.gov The identification and characterization of such intermediates are typically achieved through spectroscopic methods like IR, NMR, and mass spectrometry, providing crucial insights into the reaction mechanism. mdpi.comresearchgate.netnih.gov For instance, in the synthesis of Schiff bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the absence of the NH2 peak in the IR spectrum and the appearance of new peaks in the NMR spectrum confirm the formation of the imine linkage. researchgate.net

Computational and Theoretical Chemistry Studies on 4 Butyl 4h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine electron distribution and orbital energies, which are key to understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of 1,2,4-triazole (B32235), DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been employed to predict bond lengths and angles. researchgate.net These optimized geometries correspond to a minimum on the potential energy surface.

Once the optimized geometry is obtained, spectroscopic properties can be predicted. Theoretical vibrational frequencies (FT-IR) and electronic absorption spectra (UV-Vis) can be calculated and compared with experimental data to confirm the molecular structure. For instance, in a study on 4-amino-4H-1,2,4-triazole, the calculated IR spectra showed good correlation with experimental findings. researchgate.net The calculated UV-Vis absorption maximum (λmax) can be determined using Time-Dependent DFT (TD-DFT). researchgate.netresearchgate.net

Table 1: Predicted Optimized Geometrical Parameters for a 1,2,4-Triazole Derivative (Example Data)

| Parameter | Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) |

| N1-N2 | 1.39 | N2-N1-C5 | 105.0 |

| N1-C5 | 1.33 | N1-C5-N4 | 112.5 |

| N2-C3 | 1.32 | C5-N4-C3 | 105.0 |

| C3-N4 | 1.38 | N4-C3-N2 | 112.5 |

| N4-N(amino) | 1.41 | N1-N2-C3-N4 | 0.0 |

Note: This table provides example data for a generic 1,2,4-triazole ring to illustrate the type of information obtained from DFT calculations. Actual values for 4-Butyl-4H-1,2,4-triazol-3-amine would require specific calculations.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate energies and molecular properties. wikipedia.org While computationally more demanding than DFT, they are often used as a benchmark for other methods. For a molecule like this compound, high-accuracy energy calculations could be used to determine its heat of formation and to study reaction thermochemistry with a high degree of confidence.

Conformational Analysis and Potential Energy Surfaces via Molecular Dynamics Simulations

The butyl group attached to the 1,2,4-triazole ring introduces conformational flexibility. Understanding the different possible spatial arrangements of this butyl chain and their relative energies is crucial, as the conformation can influence the molecule's biological activity and physical properties.

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of different conformations and the construction of a potential energy surface (PES). The PES maps the energy of the molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers between them. A related study on bi-1,2,3-triazole utilized DFT to scan the potential energy surface and identify stable conformers. ekb.eg A similar approach could be applied to this compound by systematically rotating the dihedral angles of the butyl chain and calculating the energy at each point.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational models are invaluable for predicting how and where a molecule is likely to react. This is achieved by analyzing the electronic properties of the molecule to identify reactive sites.

Fukui functions are used to describe the change in electron density at a given point in a molecule when an electron is added or removed. researchgate.net This allows for the identification of sites that are most susceptible to nucleophilic attack (where an electron is accepted) or electrophilic attack (where an electron is donated).

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For 1,2,4-triazole derivatives, MEP maps have been used to identify the nitrogen atoms of the triazole ring as potential sites for electrophilic attack. researchgate.net

Table 2: Hypothetical Fukui Function Indices for this compound

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

| N1 | 0.05 | 0.12 |

| N2 | 0.08 | 0.09 |

| C3 | 0.15 | 0.05 |

| N4 | 0.03 | 0.15 |

| C5 | 0.12 | 0.07 |

| N(amino) | 0.25 | 0.02 |

Note: This table presents hypothetical data to illustrate how Fukui functions can quantify the reactivity of different atoms in the molecule. Higher values indicate greater reactivity for the specified type of attack.

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. By calculating the energy of the system along the reaction coordinate, a reaction pathway can be mapped out. The highest point on this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy indicates a faster reaction.

For this compound, reaction pathway modeling could be used to study various reactions, such as electrophilic substitution on the triazole ring or reactions involving the amino group. This information is crucial for understanding the chemical stability of the compound and for designing synthetic routes.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies represent a significant area of computational chemistry focused on developing mathematical models that correlate the structural features of molecules with their physicochemical properties. For derivatives of 1,2,4-triazole, QSPR models have been instrumental in predicting a range of properties, from lipophilicity to toxicity. researchgate.netnih.gov While specific QSPR studies exclusively targeting this compound are not extensively documented in publicly available literature, the established methodologies for related triazole compounds provide a clear framework for how such an analysis would be conducted.

A typical QSPR study on this compound and its analogs would involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. They are generally categorized into several classes:

Topological (or 2D) Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the Zagreb index (related to the degree of branching), the Harary index (based on the distance matrix), and information content indices. researchgate.net

Geometrical (or 3D) Descriptors: These are calculated from the 3D coordinates of the molecule and relate to its size and shape.

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition, such as molecular weight, number of atoms of a certain type (e.g., nitrogen atoms), and count of specific functional groups. researchgate.net

Physicochemical Descriptors: These relate to well-known physicochemical properties, with the logarithm of the octanol-water partition coefficient (logP) being a prime example used to model lipophilicity. researchgate.netresearchgate.net

Once a set of descriptors is calculated for a series of related compounds including this compound, a mathematical model is generated, often using Multiple Linear Regression (MLR). nih.gov The goal of MLR is to create a linear equation that best predicts a specific property (e.g., solubility, boiling point, or a biological activity parameter) based on a selection of the most relevant descriptors. For instance, a hypothetical QSPR model for predicting a specific property might take the form:

Property = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ)

Where 'c' represents coefficients determined by the regression analysis and 'D' represents the values of the selected molecular descriptors. The statistical quality and predictive power of the model are then rigorously evaluated using techniques like cross-validation. researchgate.net Such models are valuable for screening new, unsynthesized derivatives and prioritizing them for further experimental investigation.

To illustrate, a hypothetical QSPR analysis for a series of 4-alkyl-4H-1,2,4-triazol-3-amines might investigate the relationship between the alkyl chain length and a property like lipophilicity (logP).

| Compound Name | Alkyl Group | Molecular Weight ( g/mol ) | First Zagreb Index (M1) | Predicted logP |

| 4-Methyl-4H-1,2,4-triazol-3-amine | Methyl | 98.11 | 32 | 0.25 |

| 4-Ethyl-4H-1,2,4-triazol-3-amine | Ethyl | 112.14 | 40 | 0.65 |

| 4-Propyl-4H-1,2,4-triazol-3-amine | Propyl | 126.17 | 48 | 1.05 |

| This compound | Butyl | 140.19 | 56 | 1.45 |

This table is for illustrative purposes only. The descriptor values and predicted logP are hypothetical and based on general trends observed in QSPR studies.

Solvent Effects and Solvation Models in Computational Analysis

The chemical behavior, reactivity, and electronic properties of a molecule like this compound can be significantly influenced by its environment, particularly the solvent. bohrium.comcu.edu.eg Computational chemistry provides powerful tools to study these solvent effects through the application of solvation models, which are crucial for bridging the gap between gas-phase calculations and real-world solution-phase chemistry.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the properties of triazole derivatives. bohrium.com When studying solvent effects, DFT calculations are often combined with a solvation model. These models can be broadly divided into two categories: explicit and implicit.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule (this compound). While this method can provide a highly detailed picture of specific solute-solvent interactions like hydrogen bonding, it is computationally very expensive.

Implicit Solvation Models (Continuum Models): This is a more common and computationally efficient approach. The solvent is treated as a continuous medium with a defined dielectric constant (ε), rather than as individual molecules. The solute is placed in a cavity within this dielectric continuum. diva-portal.org Several popular continuum models are used:

Polarizable Continuum Model (PCM): This is a widely used family of models where the solute's charge distribution polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. The Integral Equation Formalism PCM (IEFPCM) is a common variant. bohrium.com

COnductor-like Screening MOdel (COSMO): This model treats the solvent as a conductor, which simplifies the calculation of the electrostatic screening effects. github.io

Solvation Model based on Density (SMD): This is a universal solvation model that, in addition to the bulk electrostatic effects, includes terms for cavitation, dispersion, and solvent structure that are based on the solvent's surface tension. acs.org

Computational studies on 1,2,4-triazoles have shown that solvents can affect various properties. bohrium.comresearchgate.net For this compound, key areas of investigation would include:

Geometric Parameters: Bond lengths and angles can change upon solvation due to interactions with the solvent.

Electronic Properties: The dipole moment is particularly sensitive to the solvent's polarity. An increase in solvent polarity typically leads to an increase in the molecule's dipole moment. bohrium.com

Molecular Electrostatic Potential (MEP): The MEP surface, which indicates regions of positive and negative electrostatic potential, can be altered by the solvent, highlighting changes in the molecule's electrophilic and nucleophilic sites. bohrium.com

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and consequently the HOMO-LUMO energy gap, can be modulated by the solvent, which has implications for the molecule's reactivity and spectral properties.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 3.58 |

| Dichloromethane | 8.93 | 4.95 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 5.82 |

| Water | 78.4 | 6.15 |

This table is for illustrative purposes only. The dipole moment values are hypothetical and represent the expected trend of increasing dipole moment with increasing solvent polarity for a polar molecule like this compound, based on studies of related compounds. bohrium.com

Advanced Spectroscopic and Structural Characterization Techniques for In Depth Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 4-Butyl-4H-1,2,4-triazol-3-amine. It provides detailed information about the chemical environment of each nucleus, enabling the unambiguous assignment of the molecular structure.

While 1D NMR spectra (¹H and ¹³C) offer initial structural information, 2D NMR techniques are crucial for the complete and unambiguous structural assignment of this compound.

Correlated Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the protons of the butyl chain, confirming their connectivity. For instance, the signal for the α-methylene protons would show a correlation with the β-methylene protons, which in turn would correlate with the γ-methylene protons, and so on.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps direct one-bond correlations between protons and the carbon atoms they are attached to. This is essential for assigning the carbon signals of the butyl group by correlating them to their directly bonded protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly powerful for establishing the connection of the butyl group to the triazole ring. For example, correlations would be expected between the α-methylene protons of the butyl chain and the C3 and C5 carbons of the triazole ring. Similarly, the proton on the triazole ring (H5) would show a correlation to the C3 carbon and the α-carbon of the butyl group. These correlations are pivotal in confirming the N4-substitution pattern. arkat-usa.org

A study on N-substituted 1,2,3-triazoles demonstrated the power of 2D NMR, including HSQC and HMBC, in unequivocally identifying regioisomers. arkat-usa.org The lack of correlation between the α-protons of the substituent and the triazole ring carbons in an HMBC spectrum can definitively identify the N2-substituted isomer. arkat-usa.org

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H5 (Triazole) | None | C5 | C3, α-C (Butyl) |

| α-CH₂ (Butyl) | β-CH₂ | α-C | C3, C5, β-C |

| β-CH₂ (Butyl) | α-CH₂, γ-CH₂ | β-C | α-C, γ-C |

| γ-CH₂ (Butyl) | β-CH₂, δ-CH₃ | γ-C | β-C, δ-C |

| δ-CH₃ (Butyl) | γ-CH₂ | δ-C | γ-C |

The 1,2,4-triazole (B32235) ring can exhibit tautomerism, where a proton can exist in equilibrium between different nitrogen atoms. acs.orgnih.govnih.gov In solution, this exchange can be rapid on the NMR timescale, leading to averaged signals or broadened peaks. acs.orgnih.govncl.res.in Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, are employed to study such exchange processes.

For this compound, while the N4 position is substituted, the amino group at C3 introduces the possibility of amino-imino tautomerism. By lowering the temperature, the rate of exchange can be slowed, potentially allowing for the observation of individual tautomers. Conversely, at higher temperatures, the exchange rate increases, leading to sharper, averaged signals. These studies provide valuable information on the thermodynamics and kinetics of the tautomeric equilibrium. researchgate.net The broadness of the N-H signal in some triazole derivatives can be attributed to chemical exchange with residual water in the solvent, highlighting the labile nature of these protons. ncl.res.in

In the solid state, the dynamic processes observed in solution are often frozen out, or occur at a much slower rate. ncl.res.in Solid-State NMR (SS-NMR) provides detailed structural information about this compound in its crystalline or amorphous forms. This is particularly important for identifying and characterizing polymorphs, which are different crystalline forms of the same compound that can have different physical properties.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ncl.res.in ¹³C and ¹⁵N CP-MAS experiments can reveal subtle differences in the chemical shifts and line widths of the signals, which are indicative of different packing arrangements and intermolecular interactions in various polymorphs. This information is crucial in pharmaceutical and materials science applications where the solid-state form of a compound can significantly impact its properties. Research on substituted 1,2,4-triazole thiones has shown that solid-state NMR can be used to unambiguously characterize tautomeric forms that are in dynamic equilibrium in solution. ncl.res.in

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Studies.

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. doaj.org This precision allows for the determination of the elemental composition of this compound with a high degree of confidence. The exact mass is a critical piece of data for confirming the identity of a newly synthesized compound and for distinguishing it from other compounds with the same nominal mass. For instance, HRMS can differentiate between C₇H₁₄N₄ and other potential molecular formulas that might have a similar integer mass.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected, fragmented, and the resulting product ions are then analyzed. youtube.comyoutube.com This process provides detailed information about the fragmentation pathways of the molecule, which is invaluable for structural elucidation. researchgate.netnih.gov

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to fragment this ion. The resulting product ion spectrum would reveal characteristic losses from the butyl chain and the triazole ring.

Common fragmentation patterns for 1,2,4-triazole derivatives often involve the cleavage of the substituent from the ring and fragmentation of the heterocyclic ring itself. researchgate.netfluorine1.ruwikisource.org For this compound, expected fragmentation pathways could include:

Loss of the butyl group as a neutral species.

Cleavage of the C-N bond connecting the butyl group to the triazole ring.

Ring opening and subsequent loss of small neutral molecules like N₂, HCN, or CH₂N₂.

Table 2: Predicted Fragmentation Data for this compound in MS/MS

| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Neutral Loss | Interpretation |

| [M+H]⁺ | Varies | C₄H₈ | Loss of butene from the butyl chain |

| [M+H]⁺ | Varies | C₄H₉ | Loss of the butyl radical |

| [M+H]⁺ | Varies | N₂ | Loss of dinitrogen from the triazole ring |

| [M+H]⁺ | Varies | CH₃N₂ | Loss from the amino group and ring nitrogens |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state behavior and potential for polymorphism.

The crystal structure of a related compound, 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one, was determined to be in the orthorhombic crystal system. nih.gov In this molecule, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding, with the amino group acting as a hydrogen bond donor and the ring nitrogens acting as acceptors. The flexible butyl group may influence the crystal packing by adopting various conformations.

Table 1: Example Crystallographic Data for a Related Triazole Compound (4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₁₇N₃O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.905 (5) |

| b (Å) | 18.139 (5) |

| c (Å) | 8.145 (2) |

| V (ų) | 2497.5 (11) |

| Z | 8 |

| Key Interactions | N—H⋯O hydrogen bonds |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting), with each functional group exhibiting characteristic absorption or scattering frequencies.

For this compound, the spectra would be dominated by vibrations from the amino group, the triazole ring, and the butyl chain.

Amino (NH₂) Group: The N-H stretching vibrations are expected to appear as strong bands in the FTIR spectrum, typically in the region of 3200-3400 cm⁻¹. mdpi.com For the parent compound, 3-amino-1,2,4-triazole, a strong band at 3211 cm⁻¹ is attributed to N-H stretching. researchgate.net The presence of intermolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. nih.gov

Butyl (C₄H₉) Group: The aliphatic C-H stretching vibrations of the butyl group would produce sharp bands between 2850 and 3000 cm⁻¹. nih.gov Specifically, symmetric and asymmetric stretching of CH₂ and CH₃ groups are expected in this range.

Triazole Ring: The triazole ring gives rise to a series of characteristic vibrations. C=N stretching vibrations typically appear in the 1590-1640 cm⁻¹ range. researchgate.netnih.gov C-N and N-N stretching vibrations are found at lower frequencies, often between 1000 and 1450 cm⁻¹. researchgate.netnih.gov Aromatic C-H stretching from the triazole ring is expected around 3030-3100 cm⁻¹. researchgate.netresearchgate.net

The combined use of FTIR and Raman spectroscopy provides complementary information, as some vibrations that are weak in FTIR may be strong in Raman, and vice versa, allowing for a more complete structural assignment. nih.govresearchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |

| Amino (N-H) | Stretching | 3200 - 3400 | mdpi.comresearchgate.net |

| Triazole (C-H) | Aromatic Stretching | 3030 - 3100 | researchgate.netresearchgate.net |

| Butyl (C-H) | Aliphatic Stretching | 2850 - 3000 | nih.gov |

| Triazole (C=N) | Ring Stretching | 1590 - 1640 | researchgate.netnih.gov |

| Triazole (C-N, N-N) | Ring Stretching | 1000 - 1450 | researchgate.netnih.gov |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy ground states to higher energy excited states.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions associated with the triazole ring's conjugated system. The exact position and intensity of these bands are influenced by the substituents on the ring. While the butyl group, being an alkyl group, is not a chromophore itself, it can have a minor electronic effect. The amino group, however, acts as an auxochrome, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase their intensity.

Studies on related 4-alkyl-4H-1,2,4-triazole derivatives show that the electronic properties are highly dependent on the nature of the substituents at the 3 and 5 positions. For example, a highly conjugated derivative, 4-Butyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole, exhibits a strong absorption maximum (λmax) at 296.0 nm. nih.gov Other derivatives of 4-amino-4H-1,2,4-triazole show absorption bands at even longer wavelengths, above 320 nm. researchgate.net

Some highly conjugated 1,2,4-triazole derivatives are known to be luminescent, exhibiting fluorescence upon excitation. nih.gov This property arises from the radiative decay of electrons from the excited state back to the ground state. The investigation of this compound for fluorescent properties would reveal information about its potential applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov

Table 3: UV-Vis Absorption Data for Related Triazole Derivatives

| Compound | Solvent | λmax (nm) | Source(s) |

| 4-Butyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 296.0 | nih.gov |

| (4-(dimethylamino)phenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine | Not specified | 420 | researchgate.net |

Exploration of 4 Butyl 4h 1,2,4 Triazol 3 Amine and Its Derivatives in Non Clinical Applications

Role in Materials Science and Polymer Chemistry

The electron-deficient nature of the 1,2,4-triazole (B32235) ring, combined with the presence of multiple nitrogen atoms, imparts valuable electronic and optical properties to its derivatives, making them attractive for use in advanced materials. nih.govmdpi.com The 4-alkyl substitution, such as the butyl group, can enhance solubility and influence the morphology of materials in the solid state.

Monomer or Ligand in Polymer Synthesis

While direct polymerization of 4-Butyl-4H-1,2,4-triazol-3-amine is not extensively documented, its structure is well-suited for its use as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). The compound features multiple coordination sites: the N1 and N2 atoms of the triazole ring and the exocyclic 3-amino group. This allows it to act as a bridging or chelating ligand, connecting metal ions to form extended polymeric networks. nih.gov The functionalization at the N4 position with a butyl group does not sterically hinder the N1-N2 bridging coordination mode, which is crucial for forming many magnetic and porous materials. mdpi.com The ability of amino- and thione-substituted triazoles to act as good coordinating ligands for a wide range of metal ions has been well-established, suggesting the potential of this compound in designing novel polymeric materials with tailored electronic or catalytic properties. nih.gov

Components in Functional Materials (e.g., OLEDs, liquid crystals, organic photovoltaic cells, data storage devices)

Derivatives of 4H-1,2,4-triazole are actively investigated for their application in optoelectronic devices, such as organic light-emitting diodes (OLEDs), owing to their luminescent properties and charge-transport capabilities. nih.govmdpi.com Research has demonstrated the synthesis of highly luminescent materials based on 4-alkyl-4H-1,2,4-triazole cores. These molecules are often designed with a central triazole unit linked to π-conjugated aromatic systems, which can function as emitters or hosts in OLED devices. nih.govmdpi.com

A key synthetic strategy involves preparing a 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole intermediate. This precursor can then undergo Suzuki cross-coupling reactions with various boronic acids to create extended, highly conjugated systems. mdpi.commdpi.com These resulting molecules exhibit strong luminescence with high quantum yields, a critical requirement for efficient OLEDs. nih.gov The electron-deficient triazole core helps facilitate electron transport, while the attached aromatic groups can be tuned to control the emission color and hole-transport properties. The butyl group enhances processability and solubility in organic solvents, which is advantageous for device fabrication.

| Precursor | Coupling Partner (Boronic Acid) | Product | Yield (%) |

|---|---|---|---|

| 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Phenylboronic acid | 3,5-bis(biphenyl-4-yl)-4-butyl-4H-1,2,4-triazole | 81 |

| 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | 4-Methoxyphenylboronic acid | 4-butyl-3,5-bis(4'-methoxybiphenyl-4-yl)-4H-1,2,4-triazole | 79 |

| 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Naphthalene-2-boronic acid | 4-butyl-3,5-bis(4-(naphthalen-2-yl)phenyl)-4H-1,2,4-triazole | 75 |

Catalysis and Ligand Design for Transition Metal Complexes

The field of catalysis heavily relies on the design of ligands that can stabilize transition metal centers and modulate their reactivity. The 1,2,4-triazole scaffold, particularly with amino substitutions, provides a versatile platform for creating effective ligands for a variety of catalytic processes. ekb.eg

Ligand Scaffolds for Homogeneous and Heterogeneous Catalysis

This compound is an excellent candidate for a chelating ligand. Its structure allows it to coordinate with a metal ion in a bidentate fashion, typically through one of the ring nitrogens and the exocyclic amino group, forming a stable five-membered ring. nih.gov This chelation effect enhances the stability of the resulting metal complex. Schiff bases derived from 4-amino-1,2,4-triazole (B31798) derivatives have been used to create tridentate ligands that coordinate to metal centers through azomethine nitrogen, a deprotonated phenolic oxygen, and a thiol sulfur atom. nih.gov Transition metal complexes synthesized with ligands based on 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol have been characterized, demonstrating the predictable coordination chemistry of this class of compounds. nih.gov The butyl group on the N4 nitrogen can influence the steric environment around the metal center, potentially impacting the selectivity of catalytic reactions.

Applications in Organic Transformations (e.g., C-C coupling, oxidation/reduction)

Transition metal complexes bearing triazole-based ligands are active in a range of important organic transformations. A prominent example is the use of 4-butyl-4H-1,2,4-triazole derivatives in palladium-catalyzed Suzuki cross-coupling reactions, a fundamental method for forming carbon-carbon (C-C) bonds. mdpi.com In this context, the triazole derivative itself is not the ligand but one of the reactants. However, the synthesis of these advanced materials showcases the compatibility of the 4-butyl-triazole core with transition metal-catalyzed conditions.

In these syntheses, a 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole is coupled with various arylboronic acids to build larger, conjugated molecules. mdpi.com The efficiency of these reactions highlights the stability and utility of the triazole scaffold in modern synthetic chemistry.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | K2CO3 | 81 |

| Base | Na2CO3 | 78 |

| Base | Cs2CO3 | 79 |

| Base | NaOtBu | 75 |

| Catalyst | Pd(PPh3)4 | 81 |

Agrochemical Research and Development

The 1,2,4-triazole ring is a well-established pharmacophore in the agrochemical industry, forming the core of numerous successful fungicides, herbicides, and plant growth regulators. rjptonline.orgujmm.org.ua Their primary mode of action as fungicides is the inhibition of the 14α-demethylase enzyme (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov

Derivatives of 3-amino-1,2,4-triazole and 4-amino-1,2,4-triazole are widely used as plant protection products. rjptonline.orgujmm.org.ua For instance, the simple compound 3-amino-1,2,4-triazole is itself used as the herbicide Amitrole. rjptonline.org The structural analogue, 5-tert-butyl-4H-1,2,4-triazol-3-amine, is specifically noted for its potential as a fungicide, indicating that the presence of a butyl group at or near the 5-position is compatible with, and likely beneficial for, antifungal activity. chemimpex.com This strongly suggests that this compound is a compound of interest in the search for novel agrochemicals.

Recent research focuses on synthesizing novel 1,2,4-triazole derivatives to overcome fungal resistance and improve efficacy. Studies have shown that new derivatives incorporating amino acid fragments exhibit potent, broad-spectrum fungicidal activities against various phytopathogenic fungi. nih.gov This highlights the ongoing innovation in using the triazole scaffold to develop next-generation crop protection agents.

| Compound | Modification | EC50 (µg/mL) |

|---|---|---|

| Mefentrifluconazole (Control) | Commercial Fungicide | 15.213 |

| Compound 8d | Triazole with valine fragment | 10.808 |

| Compound 8k | Triazole with phenylalanine fragment | 10.126 |

Design of Potential Herbicides, Fungicides, and Insecticides (conceptual, lead compound identification)

The 1,2,4-triazole moiety is a critical component in a wide array of agricultural products, including fungicides, insecticides, and herbicides. nih.gov Its derivatives have become some of the most extensively used and studied fungicides because of their high efficiency, low dosage requirements, and reduced environmental impact. nih.gov

The primary mechanism of action for most triazole fungicides is the inhibition of the lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme dependent on cytochrome P450. nih.gov This enzyme is crucial for the biosynthesis of ergosterol in fungi. By inhibiting CYP51, triazole compounds disrupt fungal membrane function and damage the cell wall, ultimately leading to fungal cell death. nih.gov

The design of novel agrochemicals often employs a strategy of "active substructure splicing," where the core triazole ring is combined with other known bioactive fragments to create new lead compounds with enhanced or broadened activity. nih.gov For instance, researchers have designed and synthesized series of 1,2,4-triazole derivatives that incorporate moieties such as amino acid fragments, oxime ethers, and phenoxy pyridinyl groups to screen for potent fungicidal activity. nih.govnih.govresearchgate.net

In one study, novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine (B92270) moieties were synthesized and evaluated against eight plant pathogens. Several of these compounds demonstrated moderate to high fungicidal activities in vitro. researchgate.net Similarly, another research effort focused on synthesizing 1,2,4-triazole derivatives that included amino acid fragments, leading to the discovery of compounds with broad-spectrum fungicidal activity against pathogens like Alternaria solani and Physalospora piricola. nih.gov These studies highlight the 1,2,4-triazole scaffold as a versatile template for identifying lead compounds in the development of new agrochemicals.

Structure-Activity Relationships in Agrochemical Contexts (theoretical)

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and its associated side chains. Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds into effective agrochemicals.

Theoretical and experimental studies have shown that specific structural modifications can significantly impact fungicidal potency and spectrum. For example, in a series of 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridinyl moiety, the introduction of specific halogen atoms on the phenoxy ring led to broad-spectrum activity. nih.gov

Key SAR observations include:

Substituents on Phenyl Rings: The presence, type, and position of substituents on phenyl rings attached to the core structure can dramatically alter efficacy. For instance, compound 5a4 , featuring 4-bromo and 2-chloro substituents on a phenoxy ring, exhibited potent, broad-spectrum activity against multiple fungal species. nih.govresearchgate.net

Oxime Ether Group: The nature of the substituent on the oxime ether can also influence activity. Replacing a methyl group with a benzyl (B1604629) group (as in compound 5b2 ) resulted in exceptionally high activity against Sclerotinia sclerotiorum. nih.govresearchgate.net

Amino Acid Fragments: The incorporation of amino acid groups has been shown to produce strong binding affinity to the target enzyme, CYP51. Molecular docking studies of compounds 8d and 8k , which contain amino acid fragments, confirmed their strong interaction with the active site of CYP51, explaining their potent antifungal effects. nih.gov

These findings provide a theoretical framework for the rational design of new triazole-based fungicides, where computational tools like molecular docking can predict the binding modes and guide the synthesis of more effective derivatives. nih.govresearchgate.net

| Compound | S. sclerotiorum | P. infestans | R. solani | B. cinerea |

|---|---|---|---|---|

| 5a4 | 1.59 | 0.46 | 0.27 | 11.39 |

| 5b2 | 0.12 | - | - | - |

| Difenoconazole (Control) | 0.12 | - | - | - |

Analytical Chemistry Methodologies

Development of Sensors and Detection Systems

The unique chemical properties of the triazole ring, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it a candidate for use in the development of chemical sensors. nih.gov While specific sensors based on this compound are not widely documented, related triazole isomers have been successfully employed in this capacity. For example, a fluorescent chemosensor based on a 1,2,3-triazole derivative was developed for the selective detection of anions. researchgate.net This demonstrates the potential of the triazole family of compounds to act as molecular recognition elements in sensor systems. Conceptually, a derivative of this compound could be functionalized with a chromophore or fluorophore, where binding to a target analyte would induce a measurable change in its optical properties.

Extraction and Separation Techniques

The synthesis of this compound and its derivatives involves standard organic chemistry purification methodologies to isolate the final products. Common techniques documented for the separation and purification of 1,2,4-triazole compounds include:

Crystallization: This is a primary method for purifying solid triazole derivatives. Solvents such as isopropanol (B130326) and methanol (B129727) are frequently used to dissolve the crude product at an elevated temperature, followed by cooling to induce the formation of pure crystals. google.comgoogle.com

Filtration: Following crystallization or precipitation, the solid product is separated from the liquid phase by filtration. The resulting solid is often washed with a cold solvent to remove residual impurities. google.com

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography using a stationary phase like silica (B1680970) gel is employed. A solvent system, such as a chloroform:methanol mixture, is used as the mobile phase to separate the components based on their differential adsorption to the silica. researchgate.net

Supramolecular Chemistry and Molecular Recognition

Hydrogen Bonding Networks and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecular subunits held together by non-covalent interactions. nih.gov Hydrogen bonding is a particularly important force in this field due to its strength and directionality. ethernet.edu.et

The 1,2,4-triazole ring is an excellent building block for supramolecular structures because its nitrogen atoms can act as hydrogen bond acceptors, while attached functional groups, like the 3-amine group, can serve as hydrogen bond donors. researchgate.net These interactions allow triazole-containing molecules to recognize each other and self-assemble into well-defined, higher-order architectures. nku.edu

X-ray diffraction studies of 4H-1,2,4-triazole derivatives have provided detailed insights into these interactions. In the solid state, these molecules often form complex hydrogen-bonded networks. For example, analysis of a 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole crystal structure revealed that its supramolecular self-assembly is stabilized by a combination of weak hydrogen bonds (such as C–H···F and C–H···N) and other noncovalent interactions. nih.gov Molecules can form hydrogen-bonded dimers through intermolecular N–H···S or N–H···N interactions, which then link together to form larger columns or sheets. researchgate.net This ability to form predictable, robust hydrogen bonding networks makes 1,2,4-triazoles valuable components in the design of new materials and crystal engineering. nku.edu

Host-Guest Chemistry and Complexation Studies

The inherent structural features of the 1,2,4-triazole scaffold, particularly its nitrogen-rich aromatic system and the presence of hydrogen bond donors and acceptors, make it a compelling candidate for applications in host-guest chemistry and supramolecular assembly. While specific complexation studies focusing solely on this compound with non-metallic guests are not extensively documented in publicly available research, the broader family of 1,2,4-triazole derivatives has been investigated for their ability to form well-defined supramolecular structures through a variety of non-covalent interactions. These studies provide a strong basis for understanding the potential host-guest chemistry of this compound.

The primary interaction modes that govern the host-guest chemistry of 1,2,4-triazoles include hydrogen bonding, anion-π interactions, and coordination with metal ions, which can, in turn, influence the binding of other guest molecules. The 4-amino group and the nitrogen atoms within the triazole ring of this compound can act as hydrogen bond donors and acceptors, respectively, facilitating the recognition and binding of complementary guest molecules.

Anion Recognition and Supramolecular Assembly

Research on related 4-amino-1,2,4-triazole derivatives has demonstrated their capacity to form intricate hydrogen-bonded networks with various anions. For instance, a study on 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole revealed that the 4-amino group and the triazole ring nitrogen atoms play a crucial role in the self-assembly of supramolecular structures mediated by different inorganic anions. acs.org The geometry of the resulting assembly was found to be dependent on the shape and coordination preferences of the anion, leading to diverse architectures such as bricklayer, zig-zag, and helical structures. acs.org This highlights the potential of the 4-amino-1,2,4-triazole core to act as a versatile building block for anion-templated supramolecular materials.

The hydrogen bonding capabilities of the triazole moiety are fundamental to these interactions. The N-H protons of the amino group and the C-H protons on the triazole ring can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms of the triazole ring serve as hydrogen bond acceptors.

Interactive Table: Hydrogen Bonding Interactions in Anion-Mediated Supramolecular Assemblies of a 4-Amino-1,2,4-triazole Derivative

| Anion Guest | Supramolecular Architecture | Key Hydrogen Bonding Interactions |

| Chloride (Cl⁻) | Bricklayer | N-H···Cl, C-H···Cl |

| Bromide (Br⁻) | Zig-zag chain | N-H···Br, C-H···Br |

| Nitrate (B79036) (NO₃⁻) | Helical | N-H···O, C-H···O |

| Sulfate (B86663) (SO₄²⁻) | Double chain | N-H···O, C-H···O |

Note: This data is based on studies of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole and is presented to illustrate the potential interactions of the 4-amino-1,2,4-triazole scaffold.

Cation Sensing and Complexation

The nitrogen atoms of the 1,2,4-triazole ring can also act as coordination sites for metal cations. While the primary focus of this article is on non-clinical applications, the principles of metal ion complexation are relevant to host-guest chemistry. The coordination of a metal ion can pre-organize the triazole host, enhancing its ability to bind other guest molecules.

For example, studies on fluorescent chalcone-1,2,3-triazole hybrids have demonstrated their utility as selective sensors for Co(II) and Cu(II) ions. nih.gov The binding of the metal ion to the triazole moiety resulted in a measurable change in the fluorescence properties of the molecule, allowing for the detection and quantification of the metal ion. Job's plot analysis in these studies confirmed a 1:1 binding stoichiometry between the triazole-based ligand and the metal ion. nih.gov This suggests that derivatives of this compound could potentially be developed into colorimetric or fluorescent sensors for specific cations.

Interactive Table: Metal Cation Sensing by a Triazole-Based Fluorescent Sensor

| Metal Cation | Binding Stoichiometry (Host:Guest) | Limit of Detection (LOD) |

| Co(II) | 1:1 | 1.81 μM |

| Cu(II) | 1:1 | 1.17 μM |

Note: This data is from a study on a para-substituted chalcone-1,2,3-triazole derivative and is illustrative of the potential sensing capabilities of triazole compounds.

Role of the Butyl Group

The 4-butyl group in this compound is expected to influence its host-guest chemistry in several ways. The alkyl chain can provide steric hindrance, potentially leading to size and shape selectivity in guest binding. Furthermore, the hydrophobic nature of the butyl group could drive the formation of inclusion complexes with non-polar guest molecules in aqueous environments through the hydrophobic effect. It can also enhance the solubility of the triazole host in organic solvents, expanding the range of possible guest molecules and solvent systems for complexation studies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Butyl-4H-1,2,4-triazol-3-amine, and how can regioselectivity be ensured?

- Methodology : Microwave-assisted synthesis is highly effective for regioselective formation of 1,2,4-triazol-3-amine derivatives. For example, aryl-substituted analogs can be synthesized by reacting thiourea intermediates with hydrazine under microwave irradiation (80–100°C, 15–30 min), achieving yields up to 82% . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using H NMR, C NMR, and elemental analysis are critical for confirming structural integrity .

Q. How is this compound characterized spectroscopically?

- Techniques :

- NMR : H NMR in CDCl typically shows aromatic protons (δ 7.3–8.2 ppm) and alkyl chain signals (e.g., butyl CH at δ 1.2–1.6 ppm) .

- Elemental Analysis : Verify C, H, N content (e.g., CHN requires C 67.65%, H 5.30%, N 21.04%) .

- Mass Spectrometry : ESI-MS can confirm molecular ion peaks (e.g., m/z 216 for CHN) .

Q. What safety protocols are essential for handling this compound?

- Precautions :

- Use PPE (gloves, goggles, lab coat) to avoid skin contact.

- Store at -20°C in airtight, light-protected containers to prevent degradation .

- Dispose of waste via certified hazardous waste services due to potential toxicity (e.g., acute oral LD in rats: 1,100 mg/kg) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

- Approach :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d,p) basis sets to calculate electronic properties (e.g., HOMO-LUMO gap) and reactivity descriptors .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., urease or HIV-1 reverse transcriptase). Analyze binding affinities (ΔG values) and hydrogen-bonding networks .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methods :

- Single-Crystal X-ray Diffraction : Collect data on a Bruker D8 QUEST diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL (R-factor < 0.05) .

- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., N–H···N hydrogen bonds) with CrystalExplorer to validate packing efficiency .

Q. How do structural modifications (e.g., tert-butyl vs. nitro substituents) impact physicochemical properties like LogP?

- Analysis :

- LogP Determination : Use shake-flask method (octanol/water partitioning) or computational tools (e.g., ChemAxon) to assess hydrophobicity. For example, tert-butyl derivatives (LogP ~2.5) exhibit higher membrane permeability than nitro-substituted analogs (LogP ~1.8) .

- SAR Studies : Correlate LogP with bioactivity; higher LogP often enhances CNS penetration but may reduce aqueous solubility .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Key Issues :

- Reaction Scalability : Microwave synthesis may require adaptation to continuous-flow reactors for larger batches.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) to improve yield and reduce costs .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.